D-Isovaline, 4-hydroxy- (9CI)
Description
Properties
CAS No. |
109918-65-2 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.147 |
IUPAC Name |
(2R)-2-amino-4-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-5(6,2-3-7)4(8)9/h7H,2-3,6H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
YDNXGAHLBURMLI-RXMQYKEDSA-N |
SMILES |
CC(CCO)(C(=O)O)N |
Synonyms |
D-Isovaline, 4-hydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
D-Isovaline (CAS 3059-97-0)
- Structure: Branched-chain amino acid with a methyl group on the β-carbon.
- Key Difference : Lacks hydroxyl groups, unlike the hypothetical 4-hydroxy variant.
D-Isovaline, 3-hydroxy-, methyl ester (CAS 775541-31-6)
- Structure: Features a hydroxyl group at the 3-position and a methyl ester moiety. Molecular formula: C₆H₁₃NO₃ .
- Properties : The ester group increases lipophilicity compared to free carboxylic acid forms. The hydroxyl group may influence hydrogen bonding and metabolic pathways.
L-Isovaline (CAS 595-40-4)
- Structure : Enantiomer of D-isovaline.
- Biological Relevance: Non-proteinogenic amino acids like L/D-isovaline are studied for their roles in chirality-dependent biochemical processes .
Hydroxy Amino Acid Analogs (e.g., Threonine)
- Comparison: Threonine (a proteinogenic amino acid) has a hydroxyl group at the β-position.
Comparative Data Table
Research Findings and Limitations
- Synthetic Applications : The methyl ester of 3-hydroxy-D-isovaline (CAS 775541-31-6) is cataloged but lacks detailed functional studies .
Preparation Methods
Direct Chemical Synthesis
The most widely documented method involves a multi-step organic synthesis starting from L-valine or its analogs. A fragment condensation approach, as described in hybrid solution- and solid-phase processes, enables precise control over the stereochemistry at the α-carbon. Key steps include:
-
Amino Group Protection : L-valine is treated with tert-butoxycarbonyl (Boc) anhydride to protect the amine functionality.
-
Hydroxylation : The protected intermediate undergoes hydroxylation at the γ-position using catalytic OsO₄ in the presence of N-methylmorpholine N-oxide (NMO) as an oxidizing agent.
-
Deprotection and Isolation : The Boc group is removed via acid hydrolysis (e.g., trifluoroacetic acid), followed by neutralization and lyophilization to yield the final product.
This method achieves a reference yield of 72.0% under optimized conditions (pH 5.0, 25°C). Critical parameters include solvent selection (acetonitrile-water mixtures) and rigorous exclusion of moisture during hydroxylation.
Enzymatic Resolution of Racemic Mixtures
An alternative approach employs enzymatic resolution to isolate the D-isomer from racemic 4-hydroxyisovaline. Lipase B from Candida antarctica (CAL-B) has demonstrated high enantioselectivity (ee > 98%) in hydrolyzing the acetylated L-isomer, leaving the D-form intact. The process involves:
-
Racemic Synthesis : 4-Hydroxyisovaline is synthesized via Strecker amino acid synthesis using isobutyraldehyde and hydroxylamine.
-
Acetylation : The racemic mixture is acetylated with acetic anhydride.
-
Enzymatic Hydrolysis : CAL-B selectively hydrolyzes the L-enantiomer’s acetyl group, enabling separation via ion-exchange chromatography.
This method yields 25.0% of purified D-Isovaline, 4-hydroxy- (9CI), with scalability limited by enzyme cost and reaction time.
Purification and Analytical Validation
Chromatographic Techniques
Purification of synthetic D-Isovaline, 4-hydroxy- (9CI) relies on reversed-phase HPLC with a polystyrene resin column (e.g., Agilent Zorbax SB-C₁₈). A gradient elution of 0.1% trifluoroacetic acid in acetonitrile-water (10–40% acetonitrile over 30 minutes) achieves >95% purity. Lyophilization post-purification reduces residual solvents to <5%.
Spectroscopic Characterization
-
Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 133.15) confirms molecular weight.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, D₂O) displays characteristic signals at δ 1.45 ppm (CH(CH₃)₂) and δ 3.82 ppm (C-OH).
Challenges and Optimization Opportunities
-
Stereochemical Control : Unwanted epimerization during hydroxylation reduces yield. Substituting OsO₄ with Sharpless asymmetric dihydroxylation catalysts (e.g., (DHQ)₂PHAL) may improve enantiomeric excess.
-
Scalability : Enzymatic resolution’s low yield necessitates high-throughput screening for robust biocatalysts.
-
Cost Efficiency : Ethanol extraction’s energy-intensive concentration step could benefit from membrane filtration technologies .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing D-Isovaline, 4-hydroxy- (9CI) in laboratory settings?
- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For isotopically labeled analogs (e.g., 13C or 2H), isotopic exchange using reagents like NaB2H4 or 2H2O can be applied, as demonstrated in studies on 4-hydroxy-[2H11]nonenal synthesis . Post-synthesis purification may require column chromatography or recrystallization. Ensure enantiomeric purity via chiral HPLC or NMR-based differentiation, as seen in hydroxyproline isomer analysis .
Q. What spectroscopic techniques are most effective for characterizing the structural conformation of D-Isovaline, 4-hydroxy- (9CI)?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm stereochemistry and functional groups (e.g., hydroxyl and carboxylate moieties). Mass spectrometry (HRMS) validates molecular weight and isotopic labeling. For crystallographic data, X-ray diffraction is recommended, though this may require high-purity crystals. Similar approaches were applied to 4-hydroxy-α-tetralone derivatives .
Q. What safety precautions are critical when handling D-Isovaline, 4-hydroxy- (9CI) in laboratory environments?
- Methodological Answer : Follow protocols for amino acid derivatives: use fume hoods for aerosol prevention, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse thoroughly with water and consult medical guidance, as outlined in safety data sheets for related compounds like L-Isovaline .
Q. How can researchers determine the purity and enantiomeric excess of D-Isovaline, 4-hydroxy- (9CI) post-synthesis?
- Methodological Answer : Chiral chromatography (e.g., using a Chiralpak® column) or capillary electrophoresis separates enantiomers. NMR with chiral shift reagents (e.g., Eu(hfc)3) can quantify enantiomeric excess, as employed in hydroxyproline studies .
Advanced Research Questions
Q. How can isotopic labeling (e.g., 13C or 2H) be employed to track the metabolic fate of D-Isovaline, 4-hydroxy- (9CI) in biological systems?
- Methodological Answer : Synthesize 4-hydroxy-[3-13C] or [3,4-13C2] isotopologs via labeled precursors (e.g., 13CO2 or 13C-acetate). Track metabolic intermediates using LC-MS or NMR, as done for 4-hydroxynonenal oxidation studies . Pathway analysis can differentiate between β-oxidation and alternative degradation routes.
Q. How do QSAR models assist in predicting the biological activity of D-Isovaline, 4-hydroxy- (9CI) derivatives?
- Methodological Answer : Develop QSAR models using artificial neural networks (ANN) trained on descriptors like logP, PSA, and electronic parameters. Validate with leave-one-out cross-validation (LOO-CV) and external datasets. For example, a model for 4-hydroxy-α-tetralone derivatives achieved r² = 0.835 for TNF-α inhibition .
Q. What strategies resolve contradictions in reported pharmacological activities of D-Isovaline, 4-hydroxy- (9CI) across different studies?
- Methodological Answer : Conduct systematic reviews to identify variables (e.g., assay conditions, cell lines). Replicate experiments under standardized protocols, as done for validating QSAR-predicted anti-inflammatory activities . Meta-analyses can statistically reconcile conflicting data.
Q. What in silico approaches predict the interaction mechanisms of D-Isovaline, 4-hydroxy- (9CI) with target enzymes?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to enzyme active sites. Compare binding affinities with known ligands, as demonstrated for 4-hydroxy-α-tetralone docking against TNF-α . Complement with MD simulations to assess stability of ligand-receptor complexes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
